3-(2-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one
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Overview
Description
3-(2-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound that features a piperidine ring, a chromenone core, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the chromenone core, followed by the introduction of the nitro group and the piperidine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chromenone core can be hydrogenated to form dihydro derivatives.
Substitution: The piperidine ring can be functionalized with different substituents to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
3-(2-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The chromenone core may also play a role in the compound’s overall activity by stabilizing the molecular structure and facilitating interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2-methylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one: shares similarities with other piperidine-containing compounds and chromenone derivatives.
Piperidine Derivatives: Compounds like piperidine-3-carboxylate and piperidine-4-carboxylate.
Chromenone Derivatives: Compounds such as 6-nitro-2H-chromen-2-one and 3-(2-methylpiperidine-1-carbonyl)-2H-chromen-2-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H16N2O5 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
3-(2-methylpiperidine-1-carbonyl)-6-nitrochromen-2-one |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-2-3-7-17(10)15(19)13-9-11-8-12(18(21)22)5-6-14(11)23-16(13)20/h5-6,8-10H,2-4,7H2,1H3 |
InChI Key |
KXNARZPBMNWEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
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